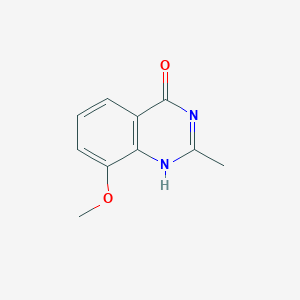

8-methoxy-2-methyl-1H-quinazolin-4-one

Description

Historical Context and Significance of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has been a subject of scientific inquiry for over a century. The first derivative was synthesized in 1869, and the parent compound, quinazoline (B50416), was prepared several years later. scispace.com This structural motif is not only a synthetic creation but is also found in over 150 naturally occurring alkaloids isolated from various plants, animals, and microorganisms. acs.org

The significance of the quinazolinone scaffold in medicinal chemistry is profound, largely due to its "privileged structure." acs.orgresearchgate.net This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities. acs.org The stability of the quinazolinone ring system and the relative ease of its synthesis and modification have made it an attractive starting point for drug discovery programs. acs.orgnih.gov The diverse biological activities reported for quinazolinone derivatives include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. Current time information in Mang Yang, VN.nih.gov This broad spectrum of activity has cemented the quinazolinone scaffold as a cornerstone in the development of new therapeutic agents. nih.govacs.org

Overview of Research Trajectories for Quinazolinone Derivatives

Research into quinazolinone derivatives has followed several key trajectories, primarily focused on the synthesis of novel analogues and the evaluation of their biological activities. Synthetic strategies are continually being developed to allow for the introduction of various substituents at different positions on the quinazolinone ring, which can significantly alter the compound's physicochemical properties and biological effects. acs.org

A major research focus has been on the anticancer potential of these compounds. nih.govacgpubs.org Many studies have explored their ability to inhibit key enzymes involved in cell growth and proliferation, such as tyrosine kinases and poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netdntb.gov.ua Another significant area of investigation is their antimicrobial activity, with researchers designing derivatives that show potent effects against various bacterial and fungal strains. nih.gov Furthermore, the anti-inflammatory and anticonvulsant properties of quinazolinones continue to be actively explored. nih.govacgpubs.org Structure-activity relationship (SAR) studies are a critical component of this research, seeking to understand how specific structural modifications influence a compound's biological activity. acs.org

Specific Academic Interest in 8-methoxy-2-methyl-1H-quinazolin-4-one

While the broader quinazolinone class has been extensively studied, academic interest in the specific compound This compound is more niche. The presence of a methoxy (B1213986) group at the 8-position and a methyl group at the 2-position defines its unique chemical identity. Research on derivatives with an 8-methoxyquinazoline (B3282709) core has indicated potential cytotoxic activity. researchgate.netsemanticscholar.org For instance, a series of 4,7-disubstituted 8-methoxyquinazoline derivatives were designed and synthesized to act as potential cytotoxic agents by targeting the β-catenin/TCF4 signaling pathway, which is implicated in some cancers. researchgate.netsemanticscholar.org

The synthesis of related 2-methyl-quinazolin-4-one derivatives has also been a subject of investigation, often as part of larger libraries of compounds being screened for various biological activities, such as anticancer and anti-inflammatory effects. acgpubs.org While detailed and extensive research focusing solely on this compound is not widely published, its structural features place it at the intersection of these active research areas.

Below are the known chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| SMILES | CC1=NC2=C(C=CC=C2OC)C(=O)N1 |

| InChIKey | ZWCBMSNYXIFTCM-UHFFFAOYSA-N |

Limited spectroscopic data has been reported for a compound identified as 6-Hydroxy-3-(3-methoxyphenyl)-2-methylquinazolin-4(3H)-one, which shares the core 2-methylquinazolin-4-one structure. The following table presents this data for comparative context.

| Spectroscopic Data | Reported Values for a Related Compound |

|---|---|

| 1H NMR (500 MHz, CD3OD, δ (ppm)) | 7.59 (d, J = 9.0 Hz, 1H), 7.52-7.49 (m, 2H), 7.35 (dd, J = 3.0 Hz, 9.0 Hz, 1H), 7.13 (dd, J = 6.0 Hz, 8.5 Hz, 1H), 6.98 (t, J = 7.0 Hz, 1H), 6.94 (d, J = 8.5 Hz, 1H), 3.87 (s, 3H, OCH3), 2.25 (s, 3H, CH3) Current time information in Mang Yang, VN. |

| 13C NMR (125 MHz, CD3OD, δ (ppm)) | 162.73, 162.47, 157.96, 153.47, 141.99, 140.18, 131.71, 128.90, 125.59, 122.68, 121.35, 116.31, 115.04, 110.57, 56.11, 23.50 Current time information in Mang Yang, VN. |

| ESI-MS m/z | 283.2 [M+H]+Current time information in Mang Yang, VN. |

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Quinazolinones

Conventional and Classical Synthesis Routes for Quinazolinone Cores

Classical methods for quinazolinone synthesis have long relied on readily available starting materials and straightforward reaction sequences. These routes are fundamental to the field and continue to be utilized.

One of the most traditional and widely employed methods for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline (B50416) synthesis. This reaction typically involves the condensation of anthranilic acid or its derivatives with amides. nih.gov For the specific synthesis of 8-methoxy-2-methyl-1H-quinazolin-4-one, the corresponding precursor would be 2-amino-3-methoxybenzoic acid.

The general process involves heating the anthranilic acid analogue with an excess of a suitable amide, such as acetamide (B32628) for the introduction of the 2-methyl group. The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form the quinazolinone ring. A common variation involves a two-step process where the anthranilic acid is first acylated with acetic anhydride (B1165640) to form N-acetyl-2-amino-3-methoxybenzoic acid. This intermediate is then treated with a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297), and heated to induce cyclization. researchgate.net

These thermal condensation methods, while effective, often require high temperatures and long reaction times.

Table 1: Conventional Synthesis via Anthranilic Acid Analogues

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 2-Amino-3-methoxybenzoic acid | Acetamide | Heat, 130-140°C | This compound |

This table represents a generalized pathway, as specific yields for this compound via this exact route are not extensively documented in readily available literature.

Isatoic anhydride and its substituted derivatives are versatile and frequently used precursors for quinazolinone synthesis due to their ability to introduce diversity at multiple points of the final structure. semanticscholar.orgresearchgate.net For the synthesis of this compound, the required starting material would be 8-methoxyisatoic anhydride.

A common approach is a one-pot, three-component reaction. semanticscholar.org In this strategy, isatoic anhydride reacts with a primary amine or an ammonium salt (as the nitrogen source for the N3 position and part of the ring) and an aldehyde. In the context of synthesizing the target compound, ammonium acetate could serve as the nitrogen source, and acetaldehyde (B116499) would provide the C2-methyl group and the C2 carbon. The reaction is typically catalyzed by a Lewis or Brønsted acid. researchgate.net The mechanism involves the initial ring-opening of the isatoic anhydride by the amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization and dehydration to yield the quinazolinone.

Table 2: Classical Synthesis via Isatoic Anhydride

| Precursor | Reagents | Conditions | Product |

|---|

This table illustrates a plausible multicomponent reaction pathway. Specific conditions and yields can vary based on the catalyst and solvent system employed.

Advanced and Green Chemistry Synthetic Methodologies

In recent years, a strong emphasis has been placed on developing more efficient, atom-economical, and environmentally friendly methods for chemical synthesis. This has led to the emergence of advanced strategies for constructing the quinazolinone scaffold.

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. nih.gov The use of isatoic anhydride in a three-component reaction, as mentioned previously, is a prime example of an MCR applied to quinazolinone synthesis. semanticscholar.org

These reactions can be performed under various conditions, including catalyst-free approaches in solvents at elevated temperatures, sometimes utilizing specialized equipment like a Q-tube to achieve medium pressure conditions that can shorten reaction times and improve yields. semanticscholar.org For the synthesis of this compound, a potential MCR would involve 8-methoxyisatoic anhydride, a nitrogen source like ammonium acetate, and acetaldehyde.

The use of transition metal catalysts, particularly copper, has gained significant traction in the synthesis of quinazolinones due to their efficiency and broad substrate scope. nih.govnih.gov Copper-catalyzed methods often allow for the construction of the quinazolinone ring under milder conditions than traditional thermal methods.

One such approach involves a one-pot condensation reaction starting from a 2-nitrobenzaldehyde (B1664092) derivative. nih.gov For the target molecule, this would begin with 3-methoxy-2-nitrobenzaldehyde. In a copper-catalyzed one-pot reaction, this starting material can react with a nitrogen source like urea (B33335) and an aldehyde source, followed by reduction of the nitro group and cyclization, with atmospheric oxygen often serving as the oxidant. nih.gov

Another copper-catalyzed route involves the condensation of substituted anthranilamides with aldehydes. nih.gov For instance, 2-amino-3-methoxybenzamide (B19153) could be condensed with an appropriate aldehyde in the presence of a copper catalyst to yield this compound. These methods are valued for their operational simplicity and the ability to form multiple C-N bonds in a single pot.

Table 3: Copper-Catalyzed Synthesis of Quinazolinones

| Starting Material | Reagents | Catalyst | Conditions |

|---|---|---|---|

| 3-Methoxy-2-nitrobenzaldehyde | Urea, Acetaldehyde, Hydrazine (B178648) hydrate | Copper salt (e.g., CuI) | One-pot, heating |

This table provides examples of general copper-catalyzed methods that could be adapted for the synthesis of the target compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org The synthesis of quinazolines and quinazolinones has greatly benefited from this technology. nih.gov

A variety of quinazolinone derivatives can be synthesized efficiently under microwave irradiation. For example, a rapid and green method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF under microwave heating. sci-hub.cat To synthesize this compound, one could envision the reaction of 2-halo-3-methoxybenzoic acid with acetamidine (B91507) hydrochloride under microwave irradiation in the presence of an iron catalyst.

The Niementowski synthesis, the reaction of anthranilic acids with amides, can also be significantly improved by using microwave irradiation, reducing reaction times from hours to minutes. nih.gov This "green" approach often uses less energy and can sometimes be performed under solvent-free conditions, further enhancing its environmental credentials.

Table 4: Microwave-Assisted Synthesis of Quinazolinones

| General Starting Materials | Reagents | Conditions | Advantages |

|---|---|---|---|

| 2-Halo-3-methoxybenzoic acid | Acetamidine hydrochloride | Iron catalyst, Microwave, Water/DMF | Rapid, high yield, green solvent |

This table outlines general microwave-assisted strategies applicable to the synthesis of the target compound.

Solvent Engineering and Environmentally Benign Practices

The synthesis of quinazolinones has traditionally relied on conventional methods that often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. In a move towards more sustainable chemical manufacturing, recent research has focused on developing environmentally benign synthetic protocols. These "green" approaches aim to minimize the environmental impact by utilizing safer solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable. researchgate.net

Specific Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. A key starting material is 2-amino-3-methoxybenzoic acid , also known as 3-methoxyanthranilic acid. chemicalbook.comnih.govsynquestlabs.com

The common synthetic route involves the following key transformations:

Acetylation of the Amino Group: The synthesis often begins with the acetylation of 2-amino-3-methoxybenzoic acid. This is typically achieved by reacting it with an acetylating agent like acetic anhydride. This step converts the amino group into an acetamido group, yielding 2-acetamido-3-methoxybenzoic acid .

Cyclization to form the Quinazolinone Ring: The resulting 2-acetamido-3-methoxybenzoic acid is then cyclized to form the quinazolinone ring. A common method involves heating the precursor, which leads to intramolecular condensation and the formation of this compound. Another approach involves the initial formation of an intermediate benzoxazinone (B8607429), 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one , by treating 2-amino-3-methoxybenzoic acid with acetic anhydride. This benzoxazinone can then be reacted with a nitrogen source, such as ammonia or its equivalent, to yield the target quinazolinone.

The following table summarizes the key precursors in the synthesis of this compound.

| Precursor Compound | Chemical Structure | Role in Synthesis |

| 2-Amino-3-methoxybenzoic acid |  | Starting material containing the necessary benzene (B151609) ring with amino and methoxy (B1213986) substituents. |

| 2-Acetamido-3-methoxybenzoic acid |  | Intermediate formed after acetylation of the amino group. |

| 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one |  | A key cyclization precursor that reacts with a nitrogen source. |

Derivatization and Structural Diversification Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can be strategically introduced at the 2-position, the 3-position, and on the benzene ring.

Modifications at the 2-Position of the Quinazolinone Ring

The methyl group at the 2-position of the quinazolinone ring is amenable to various chemical transformations, primarily through condensation reactions. The active methylene (B1212753) nature of this group allows it to react with aldehydes to form styryl derivatives.

A common reaction is the Knoevenagel condensation, where the 2-methyl group reacts with various aromatic aldehydes in the presence of a catalyst to yield 2-styryl-8-methoxyquinazolin-4-ones. This reaction expands the conjugation of the system and introduces a variety of substituents depending on the aldehyde used.

The following table provides examples of such modifications.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzaldehyde | (E)-8-Methoxy-2-styryl-1H-quinazolin-4-one | Knoevenagel Condensation |

| This compound | 4-Chlorobenzaldehyde | (E)-2-(4-Chlorostyryl)-8-methoxy-1H-quinazolin-4-one | Knoevenagel Condensation |

| This compound | 4-Methoxybenzaldehyde | (E)-8-Methoxy-2-(4-methoxystyryl)-1H-quinazolin-4-one | Knoevenagel Condensation |

Substitutions at the 3-Position of the Quinazolinone Ring

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for substitution, allowing for the introduction of a wide array of functional groups. This is often achieved through N-alkylation or N-arylation reactions.

One strategy involves the synthesis of 3-amino-8-methoxy-2-methylquinazolin-4-one as a key intermediate. This can be prepared by reacting 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate. nih.govresearchgate.net The resulting 3-amino group can then be further functionalized. For example, it can be reacted with various aldehydes to form Schiff bases or undergo acylation to introduce amide functionalities. nih.govderpharmachemica.com

Direct substitution on the N3-position can also be achieved by reacting this compound with alkyl or aryl halides in the presence of a base.

Below is a table detailing some derivatization strategies at the 3-position.

| Starting Material | Reagent | Product | Reaction Type |

| 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-8-methoxy-2-methylquinazolin-4-one | Ring transformation |

| 3-Amino-8-methoxy-2-methylquinazolin-4-one | Benzaldehyde | 3-(Benzylideneamino)-8-methoxy-2-methylquinazolin-4-one | Schiff base formation |

| This compound | Benzyl chloride, K2CO3 | 3-Benzyl-8-methoxy-2-methylquinazolin-4-one | N-Alkylation |

| 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | Aniline (B41778) | 3-Phenyl-8-methoxy-2-methylquinazolin-4-one | Ring transformation |

Alterations and Functionalization of the Benzene Ring (e.g., at the 8-position)

Common electrophilic substitution reactions that can be performed on the benzene ring include nitration, halogenation, and sulfonation. For instance, nitration of the quinazolinone core can introduce a nitro group, typically at positions ortho or para to the activating methoxy group.

Furthermore, the methoxy group at the 8-position can itself be a point of modification. Demethylation of the 8-methoxy group can be achieved using reagents like boron tribromide (BBr3) to yield the corresponding 8-hydroxy derivative, 8-hydroxy-2-methylquinazolin-4-one . This hydroxyl group can then be used for further functionalization, such as etherification or esterification.

The following table outlines potential modifications to the benzene ring.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | HNO3/H2SO4 | 8-Methoxy-2-methyl-nitro-1H-quinazolin-4-one | Nitration |

| This compound | Br2/FeBr3 | Bromo-8-methoxy-2-methyl-1H-quinazolin-4-one | Bromination |

| This compound | BBr3 | 8-Hydroxy-2-methyl-1H-quinazolin-4-one | Demethylation |

Structural Elucidation and Characterization Techniques in Quinazolinone Research

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the connectivity and environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity through two-dimensional (2D) NMR experiments.

For 8-methoxy-2-methyl-1H-quinazolin-4-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazolinone core, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl and imine functionalities.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each unique carbon atom. Key signals would include those for the carbonyl carbon (C4), the imine carbon (C2), the carbons of the aromatic ring, and the carbons of the methoxy and methyl substituents.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (at C2) | ~2.4 | ~22 |

| OCH₃ (at C8) | ~3.9 | ~56 |

| H5 | ~7.6 | ~115 |

| H6 | ~7.3 | ~125 |

| H7 | ~7.1 | ~118 |

| NH (at N1) | ~12.0 (broad) | - |

| C2 | - | ~155 |

| C4 | - | ~162 |

| C4a | - | ~120 |

| C5 | - | ~115 |

| C6 | - | ~125 |

| C7 | - | ~118 |

| C8 | - | ~149 |

| C8a | - | ~147 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1640 cm⁻¹. The N-H stretching vibration of the lactam group would appear as a broad band around 3200-3000 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=N stretching of the quinazoline (B50416) ring, and C-O stretching of the methoxy group.

Specific experimental IR data for this compound is not publicly available. The table below lists the expected characteristic IR absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3000 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Amide) | 1680 - 1640 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule with high precision. By providing a very accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₀N₂O₂), HRMS would be used to verify its molecular weight and confirm that the experimentally determined exact mass matches the calculated theoretical mass.

While specific HRMS data for this compound is not available, the theoretical exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Theoretical Exact Mass | 190.0742 g/mol |

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods reveal the connectivity of atoms, crystallographic analysis provides the definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Conformation and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of this compound, revealing its conformation and the planarity of the quinazolinone ring system. For chiral molecules, it can also determine the absolute configuration. Although the target molecule is achiral, this technique would provide invaluable information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A literature search did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental crystallographic data can be presented.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula of the synthesized compound.

Experimental elemental analysis data for this compound is not available. The theoretical percentages are provided below.

| Element | Theoretical Percentage |

| Carbon (C) | 63.15% |

| Hydrogen (H) | 5.30% |

| Nitrogen (N) | 14.73% |

| Oxygen (O) | 16.82% |

Computational and Theoretical Investigations of Quinazolinone Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G*, are utilized to determine the most stable three-dimensional arrangement of atoms, known as geometric optimization. rjpbr.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters of a Quinazolinone Core from DFT Calculations

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | C=N (imine) | ~1.30 Å |

| Bond Angle | N-C=O | ~122° |

| Bond Angle | C-N-C | ~125° |

Note: The values in this table are illustrative and based on general findings for quinazolinone derivatives, not specific to 8-methoxy-2-methyl-1H-quinazolin-4-one.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For many organic molecules, this gap is a key determinant of their electronic properties and potential applications. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinazolinone Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative examples from studies on related quinazolinone compounds and are not the calculated values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen atom and the nitrogen atoms of the quinazolinone ring, indicating these as primary sites for electrophilic interaction. The methoxy (B1213986) group's oxygen would also contribute to a region of negative potential. Regions of positive potential would be expected around the hydrogen atoms.

Theoretical vibrational analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding normal modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's bonds.

For this compound, key vibrational modes would include the C=O stretching frequency, typically observed as a strong band in the IR spectrum, as well as C-N, C-O, and C-H stretching and bending vibrations. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its dynamic properties. ekb.eg

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Studies on structurally similar quinazolinone derivatives have shown their potential to interact with a variety of biological targets, including enzymes like kinases and polymerases. nih.gov For example, docking studies of quinazolinone analogs have revealed interactions with the ATP-binding site of protein kinases, a common target in cancer therapy. While specific docking studies for this compound are not yet published, it is plausible that it could exhibit inhibitory activity against similar targets.

Table 3: Example of Molecular Docking Results for a Quinazolinone Derivative with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Lys745, Asp855 |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | -9.2 | Gly863, Ser904, Tyr907 |

Note: This table presents hypothetical data based on docking studies of other quinazolinone compounds to illustrate the type of information obtained. It does not represent actual results for this compound.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Cation Interactions)

Molecular docking studies are instrumental in elucidating how quinazolinone derivatives interact with their biological targets at an atomic level. These simulations have consistently identified a core set of intermolecular interactions that stabilize the ligand-receptor complex.

The quinazolinone nucleus itself is a key player in these interactions. The carbonyl oxygen and the adjacent nitrogen atom of the quinazolinone ring are frequently observed forming crucial hydrogen bonds with amino acid residues in the active sites of enzymes. nih.gov For example, in studies involving cyclin-dependent kinase 2 (CDK2), quinazolinone analogs formed conventional hydrogen bonds with the backbone of residues like Leu83 and with the side chains of Asp86, Glu12, Gln131, and Asn132. nih.gov Similarly, when docked into the epidermal growth factor receptor (EGFR) kinase domain, the quinazolinone core engaged in hydrogen bonding with the critical residue Met793. nih.gov In interactions with Poly(ADP-ribose) polymerase-1 (PARP1), two hydrogen bonds were formed with the backbone atoms of Gly863. nih.gov

Beyond hydrogen bonding, other non-covalent interactions are vital for binding affinity and specificity.

Van der Waals Interactions: These are ubiquitous, with quinazolinone derivatives showing interactions with a variety of residues, including Ala31, Ile10, and Gly11 in CDK2. nih.gov

Pi-Alkyl Interactions: These interactions between the aromatic system of the quinazolinone and alkyl groups of amino acids are also common. Docking studies have shown numerous pi-alkyl interactions with residues such as Val726, Ala722, Leu844, and Met793 in the EGFR kinase domain. nih.gov

Pi-Pi Stacking: The aromatic nature of the quinazolinone ring facilitates stacking interactions with aromatic amino acid residues like His84 in CDK2. nih.gov

Pi-Cation Interactions: In certain receptor environments, the electron-rich pi system of the quinazolinone ring can interact favorably with positively charged residues. A notable example is the three pi-cation interactions observed between a quinazolinone derivative and Lys745 within the EGFR active site. nih.gov

These recurring interaction patterns underscore the importance of the quinazolinone scaffold as a pharmacophore for designing targeted enzyme inhibitors.

Simulation of Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational flexibility of both the ligand and the receptor.

For instance, MD simulations performed on a quinazolinone derivative targeting the colchicine (B1669291) binding site of tubulin demonstrated high stability of the compound within the pocket. nih.gov Throughout the simulation, the quinazolinone core and its substituents maintained their key interactions, with only slight rotational movement observed in the methoxy group, suggesting a stable and favorable binding mode. nih.gov Such simulations help validate docking results and provide confidence in the predicted interactions that anchor the molecule to its target.

Advanced computational techniques like Free Energy Perturbation (FEP) calculations, which simulate the transformation of one ligand into another, have been used to guide the optimization of related heterocyclic compounds, further highlighting the power of simulating ligand-receptor dynamics to rationally improve binding affinity. nih.gov

In Silico Prediction of Drug-like Properties and Pharmacokinetic Relevant Aspects

Beyond target interaction, the success of a potential drug molecule depends on its pharmacokinetic profile. In silico tools are now routinely used in early-stage drug discovery to predict these properties, allowing researchers to prioritize or deprioritize compounds before costly synthesis and in vitro testing. nih.gov

A variety of computational models and software platforms, such as PreADMET, pkCSM, and Toxtree, are employed to predict the ADMET profile of compounds like this compound. researchgate.netresearchgate.net These predictions are based on the molecule's structural features and comparison to vast databases of known compounds.

Key predicted properties for quinazolinone derivatives often include:

Absorption: High intestinal absorption is critical for oral bioavailability. For some quinazolinone Schiff's bases, the predicted human intestinal absorption (%HIA) was as high as 99.58%. researchgate.net Caco-2 cell permeability, an indicator of intestinal absorption, is also frequently predicted. researchgate.net

Distribution: Blood-brain barrier (BBB) permeability is a key consideration for drugs targeting the central nervous system. In silico models often predict low BBB permeability for many quinazolinone structures, which can be advantageous for avoiding CNS side effects in peripherally acting drugs. researchgate.net

Metabolism: Predictions can identify if a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. For example, some derivatives are predicted not to be P-glycoprotein (P-gp) substrates but may act as P-gp inhibitors, which could affect the metabolism and transport of other drugs. researchgate.net

Toxicity: Toxicity prediction is a critical filter. Models can assess the likelihood of mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. researchgate.netresearchgate.net Many quinazolinone derivatives are predicted to have a low toxicity risk, showing no hepatotoxicity or mutagenicity in these computational models. researchgate.net

The table below summarizes typical in silico ADMET predictions for a representative quinazolinone compound based on findings from computational studies. researchgate.netresearchgate.net

| ADMET Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (%HIA) | High (>90%) | Good potential for oral absorption. |

| Caco-2 Permeability | High | Suggests efficient passage across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause CNS side effects; suitable for peripheral targets. |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this transporter. |

| P-glycoprotein Inhibitor | Yes (I and II) | Potential for drug-drug interactions. |

| Hepatotoxicity | No | Low risk of causing liver damage. |

| Ames Mutagenicity | No | Low risk of being mutagenic. |

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities based on a compound's structure. While a specific PASS analysis for this compound is not detailed in the available literature, the underlying principle is to compare the structural fragments of a query molecule to a large database of biologically active compounds.

For the broader quinazolinone class, a PASS analysis would likely predict a spectrum of activities consistent with established research. These compounds are well-known for their diverse pharmacological effects. nih.gov Therefore, a PASS prediction for a typical quinazolinone scaffold would likely indicate potential for:

Anticancer activity researchgate.net

Enzyme inhibition (e.g., kinase, dihydrofolate reductase) nih.govrsc.org

Anti-inflammatory effects rsc.org

Antimicrobial properties researchgate.net

Such predictions can help uncover novel therapeutic applications for existing scaffolds and guide biological screening efforts.

Conformational Analysis and Isomer Stability Studies

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their relative stabilities.

Studies on quinazolinone derivatives have shown that there is significant rotational freedom around the single bonds connecting substituent groups to the core ring system. nih.gov This flexibility allows the molecule to adopt different conformations. For example, the X-ray crystal structure of a 2,6-disubstituted quinazolinone derivative revealed two independent molecules within the asymmetric unit, which represented two distinct, stable conformations. nih.gov This observation in the solid state indicates that the molecule likely exists as an equilibrium of multiple conformers in solution.

The stability of these different isomers can be influenced by steric hindrance. The presence of bulky substituents, particularly in the ortho positions of attached aromatic rings, can restrict rotation and lock the molecule into a preferred, more stable conformation. nih.gov Understanding the preferred conformation and the energy barriers between different isomers is essential for designing ligands that are pre-organized to fit optimally into a receptor's binding site.

Structure Activity Relationship Sar Investigations of Quinazolinone Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The pharmacological profile of quinazolinone derivatives is profoundly influenced by the substituents attached to the core structure. researchgate.net SAR studies have systematically explored substitutions at the 2, 3, and benzene (B151609) ring positions to optimize potency and selectivity for various therapeutic targets. nih.govnih.gov

The 2-position of the quinazolin-4(3H)-one ring is a critical site for modification, and the nature of the substituent at this position significantly dictates the compound's biological activity.

Research has shown that the presence of a methyl or thiol group at the 2-position can be essential for antimicrobial activities. nih.gov In a study focused on developing Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the combination of an 8-amino substituent with a methyl group at the 2-position yielded the most potent compound, 8-amino-2-methylquinazolin-4(3H)-one, with an IC₅₀ value of 0.4 μM. nih.gov This highlights the positive contribution of a small alkyl group like methyl at this position for certain enzymatic inhibitions.

Conversely, substituting with larger aryl groups, such as a phenyl ring, is also a common strategy. For dihydrofolate reductase (DHFR) inhibition, a phenyl ring at the 2-position was found to be crucial for activity. rsc.org However, the substitution on this phenyl ring matters; electron-donating groups at the para position of the 2-phenyl ring led to a decrease in inhibitory potential. rsc.org In the context of antioxidant activity, for a 2-phenylquinazolin-4(3H)-one to be active, it requires at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group on the phenyl ring. nih.gov The introduction of a lipophilic 4-fluorophenyl group at the C-2 position has been shown to enhance cytotoxicity against several cancer cell lines. jst.go.jp

The following table summarizes the effect of various substituents at the 2-position on different biological activities.

| Substituent at 2-Position | Biological Activity | Key Finding | Reference |

| Methyl | PARP-1 Inhibition | Combined with an 8-amino group, it produced the most potent inhibitor in the series (IC₅₀ = 0.4 μM). | nih.gov |

| Methyl/Thiol | Antimicrobial | Considered essential for good antimicrobial activity. | nih.gov |

| Phenyl | DHFR Inhibition | A phenyl ring is essential for effective inhibition. | rsc.org |

| Substituted Phenyl | Anticancer | Lipophilic groups like 4-F-Ph enhance cytotoxicity. | jst.go.jp |

| Substituted Phenyl | Antioxidant | Requires hydroxyl and/or methoxy groups on the phenyl ring for activity. | nih.gov |

| Pyrazole (B372694) | Antibacterial | A pyrazole ring was well tolerated, maintaining antibacterial activity. | acs.org |

Substitutions at the 3-position of the quinazolinone ring are pivotal for modulating biological activity. The introduction of a substituted aromatic ring at this position is often considered essential for antimicrobial properties. nih.gov

For instance, in the development of anti-proliferative agents, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at the 3-position were found to be critical for activity. rsc.org In another study, a series of 2,3-disubstituted-4(3H)-quinazolinones were synthesized for anti-inflammatory and analgesic activities, where modifications at the 3-position were key to their efficacy as COX-1/2 inhibitors. nih.gov Specifically, the introduction of a nicotinyl thiadiazole group at C-3 was explored to enhance anti-inflammatory effects. mdpi.com

The nature of the linker and the substituent at this position can fine-tune the compound's interaction with its biological target. For example, replacing a hydrogen on the N-H at position 3 with an ethyl acetate (B1210297) group increased antibacterial activity. nih.gov

| Substituent at 3-Position | Biological Activity | Key Finding | Reference |

| Substituted Phenyl Ring | Antimicrobial | Presence of a substituted aromatic ring is considered essential. | nih.gov |

| p-Substituted Phenyl Ring | Anticancer | Bulky, hydrophobic, electron-withdrawing groups are essential for activity. | rsc.org |

| 2-(pyridin-2-yl)ethyl | Anti-inflammatory | This moiety was part of a series showing potent COX-2 inhibition. | nih.gov |

| Ethyl Acetate | Antibacterial | Substitution of the N-H hydrogen increased activity. | nih.gov |

The benzene portion of the quinazolinone scaffold offers multiple positions for substitution, and modifications here significantly impact pharmacological properties. nih.gov

The 8-methoxy group, a key feature of the parent compound of this article, is of particular interest. While direct SAR data on 8-methoxy-2-methyl-1H-quinazolin-4-one is sparse, the influence of an 8-methoxy group on the related quinolone scaffold provides valuable insights. A comparative study between the C-8 methoxy quinolone moxifloxacin (B1663623) and its C-8 chlorine analogue revealed that the 8-methoxy group appeared to significantly lower the propensity for the development of quinolone resistance. nih.gov In the context of quinazolinones as PARP-1 inhibitors, substitutions at the 8-position were found to be highly favorable for improving activity. nih.gov An amino group at the 8-position resulted in a compound with an IC₅₀ of 0.76 μM, a significant improvement over the unsubstituted parent. nih.gov This suggests that small, electron-donating groups at the 8-position can be highly beneficial.

Other substitutions on the benzene ring are also crucial. The presence of halogen atoms at the 6 and 8 positions can improve antimicrobial activities. nih.gov Specifically, compounds substituted with 6,8-dichloro groups showed better antibacterial activity than those with a single 6-chloro substituent or unsubstituted derivatives. nih.gov For anticancer activity, the introduction of electron-donating groups, such as dimethoxy groups at the 6 and 7 positions, has been shown to increase the activity of compounds targeting the EGFR kinase. mdpi.com Conversely, the synthesis of 5,6-difluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate was a key step in developing novel antimalarials, indicating the utility of electron-withdrawing fluorine atoms in certain contexts. acs.org

| Substituent on Benzene Ring | Position(s) | Biological Activity | Key Finding | Reference |

| Methoxy | 8 | Antibacterial (Quinolone) | The 8-methoxy group lowered the propensity for resistance development. | nih.gov |

| Amino | 8 | PARP-1 Inhibition | An 8-amino group significantly improved inhibitory activity (IC₅₀ = 0.76 μM). | nih.gov |

| Dichloro | 6, 8 | Antibacterial | 6,8-dichloro substitution showed better activity than mono-chloro or unsubstituted analogues. | nih.gov |

| Dimethoxy | 6, 7 | Anticancer (EGFR) | Electron-donating groups at these positions increased activity. | mdpi.com |

| Difluoro | 6, 7 | Anticancer | Can be tolerated to potentially improve drug-like properties. | nih.gov |

| Difluoro | 5, 6 | Antimalarial | Used in the synthesis of potent antimalarial agents. | acs.org |

Analysis of Isomerism and Structural Features on Pharmacological Profile

Stereochemistry and structural isomerism play a fundamental role in the pharmacological properties of quinazolinone derivatives. muni.cz The spatial arrangement of atoms can dictate how a molecule fits into a receptor's binding site. muni.cz

Quinazolinones have two primary structural isomers: 2(1H)-quinazolinone and 4(3H)-quinazolinone. researchgate.net Of these, the 4-isomer is the most common and widely studied scaffold in medicinal chemistry. researchgate.net The properties of substituted quinazolines depend significantly on whether the substituents are located on the pyrimidine (B1678525) ring or the benzene ring. nih.gov

Geometric isomerism (cis/trans) can also arise, for example, in derivatives with a double bond in a side chain. These isomers have different physicochemical properties and are not expected to fit into a receptor binding site equally well, leading to differences in biological activity. muni.cz For example, SAR studies of 4-anilino-quinazoline derivatives revealed that meta and para substitutions on the aniline (B41778) ring were preferred for BCRP inhibitory activity, while ortho substituents were less suitable. nih.gov This demonstrates how the relative position of functional groups, a facet of isomerism, directly impacts pharmacological profile.

SAR Studies for Specific Biological Activities (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

The versatility of the quinazolinone scaffold is evident from the numerous studies tailoring its structure for specific therapeutic targets.

Anticancer Activity: The quinazolinone core is a cornerstone in the development of anticancer agents, particularly kinase inhibitors. mdpi.comnih.gov For EGFR kinase inhibitors, small lipophilic substituents like fluorine on phenyl rings at positions 2 and 4 of the quinazoline (B50416) core led to increased antiproliferative activity, whereas replacing them with electron-donating groups like methoxy (-OCH₃) caused a major decrease in activity on all tested cells. mdpi.com In another study, the combination of an 8-amino group and a 2-methyl group on the quinazolinone scaffold produced a potent PARP-1 inhibitor that selectively inhibited the proliferation of Brca1-deficient cells. nih.gov Furthermore, SAR studies on tubulin inhibitors revealed that introducing substituents at the 6- and 7-positions of the quinazoline ring can be tolerated and could improve drug-like properties. nih.gov

Antimicrobial Activity: Structure-activity relationship studies have consistently shown that substitutions at positions 2 and 3 are crucial for antimicrobial potency. nih.gov The presence of a substituted aromatic ring at position 3, along with a methyl or thiol group at position 2, is deemed essential. nih.gov Halogenation of the benzene ring, particularly at positions 6 and 8, also enhances antimicrobial effects. nih.govnih.gov For instance, quinazolinone derivatives with 6,8-dichloro substitutions demonstrated improved antibacterial activity compared to their unsubstituted counterparts. nih.gov

Anti-inflammatory Activity: Quinazolinone derivatives have been extensively investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. nih.gov In one study, a series of 2,3-disubstituted quinazolinones were evaluated, with compounds having a 2-mercapto substituent and a 2-(pyridin-2-yl)ethyl group at position 3 showing potent COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov SAR studies also revealed that substitutions on phenyl rings attached to the main scaffold, such as with 4-nitro or 4-hydroxy groups, resulted in significant anti-inflammatory activity. mdpi.com

Molecular Hybridization and Scaffold Merging in SAR Optimization

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. rsc.orgnih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. nih.gov The quinazolinone scaffold is frequently used as a core component in such hybridization efforts. nih.gov

For example, researchers have created hybrids by linking quinazolinone with other biologically active scaffolds like thiazolidin-4-one, indole, and rhodanine (B49660) to develop new anticancer agents. rsc.org In one such study, the SAR revealed that for quinazolinone-thiazolidinone hybrids, a phenyl ring was essential at the 2-position of the quinazolinone for effective DHFR inhibition. rsc.org In another approach, quinazoline-2-indolinone derivatives were constructed using molecular hybridization to create potent and selective PI3Kα inhibitors for cancer therapy. nih.gov This strategy can lead to novel compounds with enhanced potency and potentially overcome drug resistance mechanisms. rsc.orgnih.gov Scaffold hopping, a related optimization technique, involves modifying the core structure (scaffold) to find new drug candidates with improved properties. This has been applied to quinazolinone-based tubulin inhibitors, where isometric replacement of the quinazoline ring system with other heterocycles like quinoline (B57606) was explored. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

Direct molecular targets of 8-methoxy-2-methyl-1H-quinazolin-4-one have not yet been definitively identified in published literature. However, the broader class of quinazolin-4-one derivatives has been shown to interact with various enzymes and receptors. For instance, certain analogs have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular response to low oxygen, which is often upregulated in cancer cells nih.gov. Other quinazolinone derivatives have shown activity as inhibitors of multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) nih.gov.

It is important to note that these findings relate to the broader class of quinazolin-4-ones, and specific experimental validation for this compound is required to confirm its molecular targets.

Investigation of Downstream Cellular Pathways

Given the absence of confirmed molecular targets for this compound, a detailed investigation of its downstream cellular pathways has not been elucidated. However, based on the activities of related compounds, potential pathway modulations can be hypothesized. If this compound were to act as a HIF-1α inhibitor, it would likely affect downstream pathways involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions nih.gov. Should it function as a tyrosine kinase inhibitor, it could interfere with signaling cascades that regulate cell proliferation, differentiation, and apoptosis nih.gov.

Further research, including transcriptomic and proteomic analyses following cellular treatment with this compound, is necessary to map its precise impact on cellular signaling networks.

Biochemical and Biophysical Characterization of Ligand-Target Interactions

There is currently no publicly available data from biochemical or biophysical assays specifically characterizing the interaction of this compound with any molecular target. Such studies, which could include techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography, would be crucial to determine the binding affinity, kinetics, and thermodynamics of the ligand-target interaction, as well as to visualize the precise binding mode.

For other quinazolin-4-one derivatives, molecular docking studies have been performed to predict their binding interactions with target proteins, often suggesting that they act as either ATP-competitive or non-competitive inhibitors of kinases nih.gov.

Enzymatic Metabolism Investigations and Aldehyde Oxidase (AO) Role

The metabolism of quinazoline (B50416) derivatives is an area of active investigation, with a significant focus on the role of aldehyde oxidase (AO) researchgate.netnih.gov. AO is a cytosolic enzyme that plays a crucial role in the metabolism of various xenobiotics, particularly azaheterocyclic compounds like quinazolines researchgate.netnih.gov. This enzyme typically catalyzes the oxidation of these molecules pnas.org.

While specific metabolic studies on this compound are not available, it is plausible that it could be a substrate for AO. The metabolic fate of a drug candidate is a critical factor in its development, as metabolism by AO can lead to high clearance and low systemic exposure pnas.org. The general mechanism of AO-mediated metabolism involves the oxidation of the heterocyclic ring system.

Future in vitro metabolism studies using human liver cytosol or recombinant human aldehyde oxidase would be necessary to determine the metabolic stability of this compound and to identify its metabolites.

Future Research Directions and Translational Perspectives

Advancements in Synthetic Chemistry for Novel Quinazolinone Architectures

The foundation of discovering new therapeutic agents lies in the ability to synthesize diverse and complex molecular structures. For the quinazolinone family, future research will heavily rely on the development of more efficient, sustainable, and versatile synthetic methodologies. frontiersin.orgmdpi.com Traditional methods are giving way to innovative strategies that allow for the creation of novel quinazolinone architectures with greater precision and in an environmentally friendly manner. mdpi.com

Key areas of advancement include:

Metal-Catalyzed Reactions: The use of transition metals like copper, palladium, and zinc as catalysts has become a significant area of research for synthesizing quinazolinones. mdpi.com For example, copper-catalyzed methods have been developed for the cross-coupling of 2-isocyanatophenone and amines in green solvents like anisole, avoiding the need for harsh conditions. mdpi.com

Visible-Light-Mediated Synthesis: Photocatalysis represents a green and efficient approach. Researchers have demonstrated the synthesis of quinazolinones by condensing o-aminobenzamide and aldehydes using visible light and a photocatalyst like fluorescein, a method that is scalable and promising for industrial applications. mdpi.com

Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a final product, are prized for their atom economy and efficiency. frontiersin.org Developing new MCRs for quinazolinone synthesis will enable the rapid generation of large libraries of diverse compounds for biological screening. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to traditional batch chemistry. Applying flow chemistry to the synthesis of quinazolinone cores can lead to higher yields and purity, accelerating the drug development pipeline.

Modern Synthetic Approaches for Quinazolinone Architectures| Method | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Metal Catalysis | Copper, Palladium, Zinc, Iron salts. mdpi.com | High efficiency, versatility, and ability to form complex bonds under mild conditions. mdpi.com |

| Visible-Light Photocatalysis | Organic dyes (e.g., Fluorescein) with visible light. mdpi.com | Eco-friendly, uses a renewable energy source, operates under mild conditions. mdpi.com |

| Microwave-Assisted Synthesis | Microwave irradiation. frontiersin.org | Rapid reaction times, improved yields, and enhanced reaction control. frontiersin.org |

| Catalyst-Free Methods | Use of reagents like phosphoric acid to promote cyclization. mdpi.com | Avoids metal contamination, often uses cheaper reagents, and can be more environmentally benign. mdpi.com |

Integration of Advanced Computational Design for Rational Drug Discovery

Modern drug discovery is increasingly driven by computational methods that save time and resources by predicting the biological activity and interaction of molecules before they are synthesized. researchgate.net For quinazolinone derivatives, integrating these advanced computational tools is crucial for rational drug design. wiley.com

Future research will focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical correlations between the chemical structure of quinazolinone derivatives and their biological activities. researchgate.net Future models will incorporate machine learning and AI to create more predictive algorithms for identifying promising lead compounds. researchgate.netwiley.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like a quinazolinone derivative) and its biological target (like an enzyme or receptor). nih.gov This allows researchers to predict binding affinity and understand the key interactions at a molecular level, guiding the design of more potent and selective inhibitors. nih.govnih.gov

De Novo Drug Design: This computational approach involves building novel molecular structures from scratch that are optimized to fit a specific biological target. nih.gov Using the quinazolinone scaffold as a starting point, de novo design algorithms can generate new derivatives with potentially superior pharmacological properties. nih.gov

Virtual Screening: This involves computationally testing vast libraries of virtual compounds against a biological target to identify potential hits. nih.gov As chemical libraries grow, high-throughput virtual screening will be essential for navigating the immense chemical space of possible quinazolinone derivatives. nih.gov

Computational Tools in Quinazolinone Drug Discovery| Tool | Purpose | Application to Quinazolinones |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. nih.gov | Used to design quinazolinone derivatives that fit precisely into the active site of targets like kinases or mycobacterial proteins. nih.govnih.gov |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. researchgate.net | Helps in optimizing the quinazolinone scaffold by identifying which substituents enhance a desired biological effect. |

| Virtual Screening | Rapidly screens large compound libraries to identify potential drug candidates. nih.gov | Identifies novel quinazolinone-based hits from vast chemical databases for further experimental testing. |

| Molecular Dynamics | Simulates the movement and interaction of a ligand-protein complex over time. nih.gov | Confirms the stability of the binding predicted by docking and reveals dynamic interactions. nih.gov |

Exploration of New and Underexplored Biological Targets for Quinazolinones

The therapeutic potential of quinazolinones is vast, with established activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A key future direction is to move beyond well-established targets and explore novel biological pathways where these compounds could be effective. Phenotypic screening, which assesses a compound's effect on cell behavior without pre-supposing a target, is a powerful tool for this discovery process. acs.org

Promising areas for exploration include:

Infectious Diseases: While some quinazolinones are known antibacterials, new research is identifying novel targets. For instance, certain derivatives have been found to target penicillin-binding proteins (PBPs) in Mycobacterium tuberculosis at a novel allosteric site, suggesting a new way to combat tuberculosis. nih.gov

Neurodegenerative Diseases: The role of inflammation and kinase signaling in diseases like Alzheimer's presents an opportunity for quinazolinone-based therapies. Some hybrids have been investigated as inhibitors of enzymes relevant to Alzheimer's disease. nih.gov

Kinase Inhibition: Many cancers are driven by abnormal kinase activity. While some quinazolinone-based kinase inhibitors are known (e.g., EGFR inhibitors), there are hundreds of other kinases involved in disease. ingentaconnect.com Systematic screening of quinazolinone libraries against a broad panel of kinases could uncover inhibitors for targets like cyclin-dependent kinase 2 (CDK2), which is implicated in melanoma. nih.gov

Parasitic Diseases: The emergence of drug-resistant parasites, such as those that cause malaria, necessitates the discovery of drugs with new mechanisms of action. acs.org Screening quinazolinone derivatives against parasites like Plasmodium falciparum could identify compounds that inhibit unique stages of the parasite lifecycle. acs.org

Emerging Biological Targets for Quinazolinones| Target Class | Therapeutic Area | Example of Research Finding |

|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Infectious Disease (Tuberculosis) | Quinazolinone derivatives identified as potential allosteric inhibitors of PBP1A in multi-drug resistant M. tuberculosis. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Oncology (Melanoma) | Novel quinazolinone derivatives showed potent growth inhibition against melanoma cell lines by targeting CDK2. nih.gov |

| Enzymes in Neurodegeneration | Neurology (Alzheimer's Disease) | Quinazolinone-based hybrids have been documented as inhibitors of Acetylcholine Esterase (AChE). researchgate.net |

| Urease / Carbonic Anhydrase | Infectious Disease / Metabolic Disorders | Hybrid quinazolinone molecules have been explored for their inhibitory activity against various enzymes, including urease. nih.gov |

Development of Multi-Targeted Quinazolinone Derivatives

Complex diseases like cancer often involve multiple signaling pathways, making therapies that hit a single target susceptible to resistance. rsc.org The development of multi-targeted ligands, or "hybrid drugs," is a promising strategy to overcome this. This approach involves combining two or more pharmacophores into a single molecule designed to interact with multiple biological targets simultaneously. nih.govrsc.org

The rationale is that a multi-targeted drug can:

Produce a synergistic effect, where the combined action is greater than the sum of its parts. rsc.org

Reduce the likelihood of developing drug resistance. rsc.org

Potentially simplify treatment regimens compared to combination therapies using multiple drugs. rsc.org

Researchers are actively designing quinazolinone hybrids. For instance, a new class of quinazolinone N-acetohydrazides was rationally designed as type II multi-kinase inhibitors, showing potent activity against VEGFR-2, FGFR-1, and BRAF kinases simultaneously. nih.gov Other work has focused on creating hybrids of quinazolinone with other heterocyclic scaffolds like triazole or thiazolidin-4-one to combine their respective biological activities. rsc.org

Strategies for Multi-Targeted Quinazolinones| Hybridization Strategy | Combined Pharmacophores | Intended Multi-Target Effect |

|---|---|---|

| Kinase Inhibition | Quinazolinone core with an N-acetohydrazide linker and various aryl groups. nih.gov | Simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis (e.g., VEGFR-2, FGFR-1, BRAF). nih.gov |

| Molecular Hybridization | Quinazolinone linked to a triazole scaffold. rsc.org | Combine the anticancer properties of both moieties to create a synergistic effect against cancer cell lines. rsc.org |

| Schiff's Base Derivatives | Quinazolinone core functionalized with Schiff's bases bearing various substituents. researchgate.net | Create compounds with combined antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net |

| Cyclocondensation | Quinazolinone fused with a thiazolidin-4-one ring. rsc.org | Integrate the biological activities of both heterocyclic systems to develop novel therapeutic agents. rsc.org |

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. emanresearch.orgmdpi.com Tumors and microbes can develop resistance through various mechanisms, such as target mutation, activation of bypass signaling pathways, or increased drug efflux. nih.govnih.gov A critical area of future research for quinazolinone-based drugs is the development of strategies to preempt or overcome these resistance mechanisms.

Key strategies include:

Next-Generation Inhibitors: When resistance arises from a mutation in the drug's target (e.g., the T790M mutation in EGFR), the strategy is to design new inhibitors that can effectively bind to the mutated target. nih.gov This involves modifying the quinazolinone scaffold to accommodate changes in the target's active site.

Combination Therapy: Combining a quinazolinone-based drug with another agent that targets a different pathway can prevent resistance. mdpi.comnih.gov For example, combining an EGFR inhibitor with a PI3K or MEK inhibitor can block the bypass pathways that cancer cells might use to survive. nih.gov

Targeting Bypass Pathways: If resistance is caused by the activation of an alternative signaling pathway, a rational approach is to co-administer an inhibitor of that bypass pathway. nih.gov

Novel Drug Delivery Systems: Nanotechnology offers a way to overcome resistance mechanisms like drug efflux pumps. mdpi.comnih.gov Encapsulating a quinazolinone drug in a nanoparticle can help it bypass these pumps and achieve a higher concentration inside the target cell. nih.gov

Approaches to Overcome Drug Resistance with Quinazolinone-Based Therapies| Strategy | Mechanism | Application to Quinazolinones |

|---|---|---|

| Development of Next-Generation Drugs | Design molecules that inhibit both the original and the mutated drug target. nih.gov | Modifying the quinazolinone structure to effectively bind to mutated kinases like EGFR C797S. nih.gov |

| Combination Therapy | Simultaneously block the primary target and potential resistance pathways. mdpi.comnih.gov | Combining a quinazolinone EGFR inhibitor with inhibitors of bypass pathways like MET or PI3K. nih.gov |

| Adaptive Therapy | Dynamically adjust treatment based on the tumor's evolving resistance profile. nih.gov | Switching between different generations of quinazolinone inhibitors based on genetic monitoring of the tumor. |

| Nanoparticle Drug Delivery | Use nanocarriers to bypass efflux pumps and enhance drug delivery to the target site. mdpi.comnih.gov | Encapsulating quinazolinone derivatives to increase their intracellular concentration and overcome efflux-mediated resistance. |

Q & A

Q. How can computational tools predict the metabolic fate of this compound to guide lead optimization?

- Methodological Answer :

- In Silico Metabolism : Use software (e.g., MetaSite, Schrödinger) to identify vulnerable sites (e.g., demethylation of methoxy groups) .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

- ProDrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.